(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-3-9-22-17-14(24-2)5-4-6-15(17)26-19(22)21-18(23)12-7-8-13-16(10-12)25-11-20-13/h3-8,10-11H,1,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMPJKQQCSXURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC4=C(C=C3)N=CS4)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, followed by functionalization to introduce the allyl and methoxy groups. The final step involves the formation of the carboxamide linkage.
Formation of Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Allyl and Methoxy Groups: The allyl group can be introduced via allylation reactions using allyl halides in the presence of a base. The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Formation of Carboxamide Linkage: This step involves the reaction of the benzo[d]thiazole derivative with an appropriate carboxylic acid or its derivative (e.g., acyl chloride) to form the carboxamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The methoxy group can be a site for nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions to replace the methoxy group.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or reduced carboxamide derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its structural features may also make it useful in the design of molecular sensors or catalysts.
Mechanism of Action
The mechanism by which (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide exerts its effects depends on its interaction with molecular targets. Potential targets include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or π-π stacking, which can modulate the activity of these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of the target compound, emphasizing differences in substituents, molecular frameworks, and inferred properties:
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Observations:
Substituent Effects :
- The allyl group in the target compound and its analog in increases lipophilicity, which may improve membrane permeability but reduce water solubility.
- Methoxy vs. sulfamoyl : The target’s 4-methoxy group is less polar than the 6-sulfamoyl group in , suggesting differences in target binding or solubility.
Thiadiazole derivatives (e.g., ) exhibit different electronic properties due to the sulfur-nitrogen ring, which may favor interactions with electrophilic biological targets.
Synthetic Accessibility: Nickel-catalyzed reductive aminocarbonylation (used in ) is a scalable method for benzothiazole-amide synthesis, but the allyl and methoxy groups in the target compound may require specialized coupling or protection strategies.
Biological Activity
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzo[d]thiazole moiety, an allyl group, and methoxy substituents. Its molecular formula is with a molecular weight of approximately 376.43 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal properties . It has been tested against various microbial strains, demonstrating effectiveness comparable to established antimicrobial agents.
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Inhibitory | |
| Candida albicans | Inhibitory |
A study highlighted that the compound's structural features contribute to its ability to disrupt microbial cell membranes, leading to cell death. This mechanism underlines its potential as a candidate for developing new antimicrobial therapies.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly those resistant to conventional treatments.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, the compound demonstrated:
This evidence suggests that the compound may serve as a lead structure for developing novel anticancer drugs.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicated that it inhibits the production of pro-inflammatory cytokines, which are critical in the inflammatory response.
The anti-inflammatory properties are attributed to its ability to modulate signaling pathways involved in inflammation, making it a potential candidate for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the methoxy and allyl groups have shown varying degrees of potency against different biological targets.
Key Findings from SAR Studies:
- Methoxy Substitution : Enhances solubility and bioavailability.
- Allyl Group Positioning : Critical for maintaining antimicrobial activity.
- Thiazole Ring Modifications : Influence anticancer potency significantly.
These insights are essential for guiding future synthesis and development efforts aimed at improving efficacy and reducing toxicity.
Q & A
Q. What in vitro assays are most suitable for evaluating dual anticancer/antimicrobial activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
